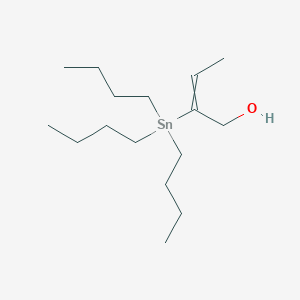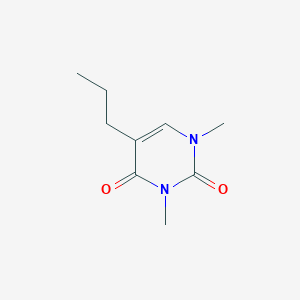
1,3-Dimethyl-5-propyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-propyluracil: is an organic compound with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.2197 g/mol . It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a propyl group at position 5 on the uracil ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-5-propyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of 1,3-dimethyluracil with a propyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the uracil derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethyl-5-propyluracil can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil derivatives with higher oxidation states.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and strong bases like sodium hydride or potassium carbonate are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated uracil derivatives, while substitution reactions can produce a variety of alkylated or arylated uracil compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Dimethyl-5-propyluracil is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound can be used to study the interactions of uracil derivatives with enzymes and nucleic acids. It may also serve as a model compound for understanding the behavior of nucleobases in various biological processes .
Medicine: This compound could potentially be explored for similar therapeutic uses .
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as an intermediate in chemical synthesis makes it valuable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-5-propyluracil involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can act as a substrate or inhibitor for enzymes that process uracil derivatives. It may also interact with nucleic acids, affecting their structure and function. The specific pathways and molecular targets involved depend on the context of its use in biological or chemical systems .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyluracil: Lacks the propyl group at position 5, making it less hydrophobic.
5-Propyluracil: Lacks the methyl groups at positions 1 and 3, affecting its steric and electronic properties.
1,3-Dimethyl-6-propyluracil: Similar structure but with the propyl group at position 6 instead of 5, leading to different reactivity and interactions.
Uniqueness: 1,3-Dimethyl-5-propyluracil is unique due to the specific positioning of its methyl and propyl groups, which influence its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
82413-39-6 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1,3-dimethyl-5-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-7-6-10(2)9(13)11(3)8(7)12/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
ATVGUGAIBQWUIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CN(C(=O)N(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




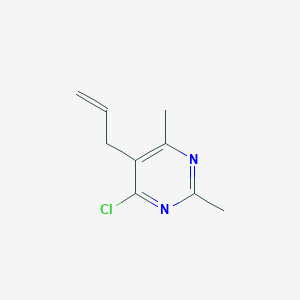
![1h-[1,4]Diazepino[1,7-a]benzimidazole](/img/structure/B14429861.png)

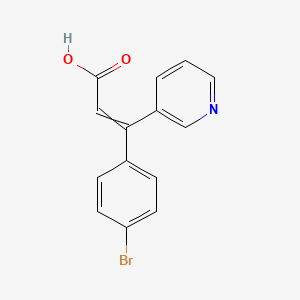
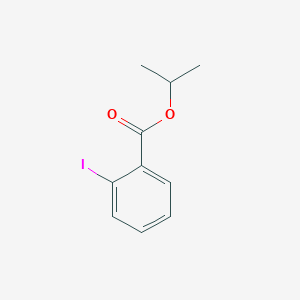

![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
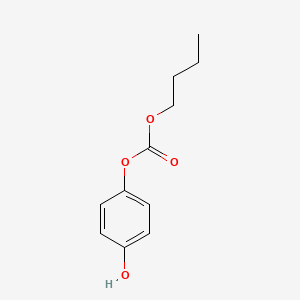
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
